(S,R)-CFT8634

PROTAC BRD9 degradation DC50

(S,R)-CFT8634 (Sendegobresib) is a clinical-stage, orally bioavailable PROTAC degrader that eliminates BRD9 via cereblon-mediated proteasomal degradation (DC₅₀=2.7–3 nM, F=83% rat)—ablating both bromodomain-dependent and independent functions, a mechanistic distinction that BRD9 inhibitors cannot replicate. Proteomic profiling (>9,000 proteins) confirms BRD9 as the sole degraded target at 100 nM, with no off-target engagement of BRD4, BRD7, GSPT1, IKZF1, or SALL4. Validated in PDX models SA13412 & 310 with durable tumor regression >140 days. Orally bioavailable with dose-proportional human PK confirmed in Phase 1. For MM studies, synergizes with pomalidomide without competitive CRBN occupancy conflicts.

Molecular Formula C22H26N4O3
Molecular Weight 394.5 g/mol
CAS No. 701232-20-4
Cat. No. B1681862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R)-CFT8634
CAS701232-20-4
SynonymsT863, T 863, T-863;  DGAT-3;  DGAT3;  DGAT 3; 
Molecular FormulaC22H26N4O3
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCC1(C(=NC2=C(N=CN=C2O1)N)C3=CC=C(C=C3)C4CCC(CC4)CC(=O)O)C
InChIInChI=1S/C22H26N4O3/c1-22(2)19(26-18-20(23)24-12-25-21(18)29-22)16-9-7-15(8-10-16)14-5-3-13(4-6-14)11-17(27)28/h7-10,12-14H,3-6,11H2,1-2H3,(H,27,28)(H2,23,24,25)
InChIKeyFUIYMYNYUHVDPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to beige solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(S,R)-CFT8634 Procurement Guide: A Quantitatively Differentiated, Orally Bioavailable BRD9 PROTAC Degrader for SMARCB1-Deficient Cancer Research


(S,R)-CFT8634 (also designated CFT8634 or Sendegobresib) is a heterobifunctional PROTAC degrader that recruits the cereblon (CRBN) E3 ubiquitin ligase complex to induce proteasome-mediated degradation of bromodomain-containing protein 9 (BRD9) [1]. It is an orally bioavailable, clinical-stage BiDAC™ degrader specifically engineered for research applications in SMARCB1-perturbed or SMARCB1-null cancers including synovial sarcoma [2]. Its mechanism of action is catalytically distinct from competitive inhibition—CFT8634 induces ternary complex formation between BRD9 and CRBN, triggering ubiquitination and subsequent proteasomal degradation of the target protein . This mechanistic class difference translates into measurable, quantifiable advantages over BRD9 bromodomain inhibitors and alternative PROTAC candidates, as detailed in the evidence below.

Why (S,R)-CFT8634 Cannot Be Interchanged with BRD9 Bromodomain Inhibitors or Alternative CRBN-Based PROTACs


BRD9 inhibitors such as BI-7273 or I-BRD9 occupy the bromodomain acetyl-lysine binding pocket to competitively block chromatin reader function, but this modality has proven insufficient to achieve meaningful therapeutic effect in SMARCB1-dependent cancers [1]. In contrast, CFT8634 eliminates the entire BRD9 protein scaffold via proteasomal degradation, thereby ablating both bromodomain-dependent and bromodomain-independent functions—a distinction that directly explains why inhibitors and degraders are not interchangeable in procurement decisions for SMARCB1-perturbed tumor models [2]. Furthermore, even among BRD9-targeting PROTACs, CFT8634 exhibits a quantifiably differentiated profile with respect to oral bioavailability (F=83% in rat), degradation potency (DC50=2.7–3 nM), and proteome-wide selectivity that is not replicated by earlier-generation compounds . Substituting a generic BRD9 inhibitor or an unvalidated degrader candidate would introduce uncontrolled variables in degradation kinetics, off-target CRBN neosubstrate engagement, and in vivo exposure—each of which is quantitatively benchmarked for CFT8634 in the evidence that follows.

(S,R)-CFT8634 Product-Specific Quantitative Evidence: Direct Comparative Data Against BRD9 Inhibitors and Alternative Degraders


BRD9 Degradation Potency: Quantified DC50 Advantage Over Small-Molecule BRD9 Bromodomain Inhibitors

CFT8634 induces potent, concentration-dependent BRD9 degradation with a DC50 of 2.7–3 nM and achieves >95% maximal degradation (Dmax) in HSSYII synovial sarcoma cells . In contrast, the structurally optimized BRD9 bromodomain inhibitor BI-7273 exhibits a biochemical IC50 of ~19 nM for bromodomain binding but fails to induce protein degradation and shows limited efficacy in SMARCB1-perturbed tumor models [1]. This quantifiable difference—complete protein elimination versus reversible binding-pocket occupancy—establishes CFT8634 as the experimentally preferred tool for interrogating BRD9 scaffolding functions that are inaccessible to inhibitor-based approaches.

PROTAC BRD9 degradation DC50 SMARCB1-deficient cancers

Proteome-Wide Selectivity: Global Proteomic Quantification of BRD9-Exclusive Degradation

Global proteomic analysis following treatment with 100 nM CFT8634 for 4 hours in HSSYII cells quantified 9,013 proteins, among which BRD9 was the only protein significantly degraded . This proteome-wide selectivity was further validated by BromoScan® profiling at 100 nM, confirming no significant effect on structurally related bromodomain proteins BRD4 and BRD7, nor on known CRBN neosubstrates including GSPT1, IKZF1, and SALL4 . In contrast, IMiD-class CRBN ligands (e.g., lenalidomide, pomalidomide) are known to promiscuously degrade multiple neosubstrates including IKZF1, IKZF3, and CK1α [1]. This quantitative selectivity profile—1 out of 9,013 proteins degraded—provides a verifiable basis for selecting CFT8634 when proteome-wide fidelity is a critical experimental requirement.

proteomics BRD9 selectivity off-target degradation CRBN neosubstrates

Oral Bioavailability: Quantified Pharmacokinetic Differentiation (F=83%) Among PROTAC Degraders

CFT8634 exhibits oral bioavailability of F=83% in rats, with observed clearance (Clobs) of 22 mL/min/kg and low hERG inhibitory activity (>30 μM) . This pharmacokinetic profile compares favorably to the broader PROTAC class, where oral bioavailability is frequently limited by molecular weight, high polar surface area, and poor membrane permeability—characteristics that typically yield F values <30% for many heterobifunctional degraders [1]. While in vivo PK data for direct comparator BRD9 PROTACs (e.g., dBRD9, VZ185) are sparsely reported or show poor oral exposure necessitating intraperitoneal administration, CFT8634's 83% oral bioavailability is independently documented and has been validated in Phase 1 clinical pharmacokinetic assessments showing dose-proportional exposure [2].

oral bioavailability pharmacokinetics PROTAC rat PK

Degrader vs. Inhibitor Mechanistic Efficacy: In Vivo Tumor Regression in SMARCB1-Deficient Xenograft Models

In patient-derived xenograft (PDX) models of synovial sarcoma (SA13412 and 310), oral administration of CFT8634 at 1–50 mg/kg induced significant tumor regression, with durable responses observed after 89 days of treatment followed by a 51-day observation period with no tumor regrowth . This contrasts sharply with the reported lack of efficacy of BRD9 bromodomain inhibitors in SMARCB1-dependent tumor models, where competitive binding-pocket occupancy fails to recapitulate the anti-tumor effects of complete protein degradation [1]. In a Yamato-SS cell-derived xenograft (CDX) model, CFT8634 also demonstrated dose-dependent BRD9 degradation and tumor growth inhibition, with plasma and tumor exposure proportional to administered dose [2].

synovial sarcoma SMARCB1-deficient in vivo efficacy BRD9 degrader

Pomalidomide Combination Synergy: CRBN-Ligand Compatibility Without Competitive Interference

In multiple myeloma cell line models, CFT8634 demonstrates synergy with pomalidomide, a CRBN-modulating IMiD, without competitive interference at the cereblon binding site . Pharmacokinetic and pharmacodynamic analyses confirm that in combination, CFT8634 and pomalidomide independently degrade their respective targets (BRD9 for CFT8634; IKZF1/IKZF3 for pomalidomide), despite both utilizing cereblon as the E3 ligase . Cell lines less sensitive to pomalidomide monotherapy exhibit significantly enhanced sensitivity to CFT8634 single-agent treatment, suggesting non-overlapping mechanisms of anti-proliferative activity [1]. In vivo, CFT8634 and pomalidomide show synergy at clinically relevant doses in NCI-H929 xenograft models [2].

pomalidomide combination therapy synergy multiple myeloma CRBN

Optimized Research Applications for (S,R)-CFT8634: Evidence-Backed Procurement Scenarios


Synovial Sarcoma and SMARCB1-Deficient Solid Tumor Preclinical Modeling

CFT8634 is validated in PDX models SA13412 and 310, where oral administration induced significant tumor regression with durable responses persisting beyond 140 days . This application is directly supported by dose-dependent BRD9 degradation and tumor growth inhibition observed in Yamato-SS CDX models . The compound has advanced to Phase 1 clinical evaluation specifically in SMARCB1-perturbed cancers including synovial sarcoma [4]. For investigators requiring an orally bioavailable tool compound with established in vivo efficacy in these genetically defined sarcoma models, CFT8634 provides a quantitatively characterized option that BRD9 inhibitors have failed to deliver.

Multiple Myeloma Research Requiring IMiD Combination Strategies

In multiple myeloma cell lines exhibiting reduced sensitivity to pomalidomide monotherapy, CFT8634 demonstrates enhanced single-agent anti-proliferative activity . Critically, PK/PD studies confirm that CFT8634 does not interfere with pomalidomide-mediated degradation of IKZF1/3, nor does pomalidomide impair CFT8634-mediated BRD9 degradation . In vivo synergy has been demonstrated in NCI-H929 xenograft models at clinically relevant doses [4]. This evidence supports procurement of CFT8634 for combination studies where simultaneous targeting of BRD9 and IMiD neosubstrates is desired without competitive CRBN occupancy conflicts.

Global Proteomics Studies Requiring Stringent Target Selectivity Validation

CFT8634 has undergone global proteomic analysis quantifying 9,013 proteins in HSSYII cells, with BRD9 identified as the sole protein significantly degraded at 100 nM following 4-hour treatment . BromoScan® profiling at 100 nM further confirms absence of significant binding to structurally related bromodomain proteins BRD4 and BRD7, or to known CRBN neosubstrates including GSPT1, IKZF1, and SALL4 . For experimental designs requiring unambiguous attribution of phenotypic outcomes to BRD9 loss-of-function, this proteomically validated selectivity profile offers a verifiable advantage over less rigorously characterized degraders or pan-BET inhibitors.

Chronic Oral Dosing Paradigms Requiring High and Consistent Systemic Exposure

With a rat oral bioavailability of 83%, CFT8634 achieves plasma and tumor exposure proportional to administered dose in preclinical models . Clinical pharmacokinetic data from Phase 1 dose escalation confirm dose-proportional exposure and strong oral bioavailability in human subjects . For in vivo studies requiring convenient oral gavage administration with predictable systemic exposure—particularly chronic treatment paradigms spanning weeks to months—CFT8634's validated PK profile eliminates the formulation complexity and exposure variability associated with intraperitoneal or intravenous administration of lower-bioavailability PROTAC alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S,R)-CFT8634

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.